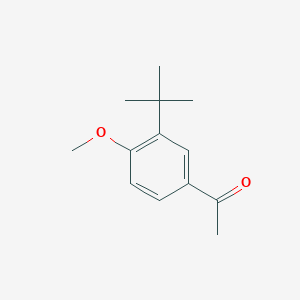

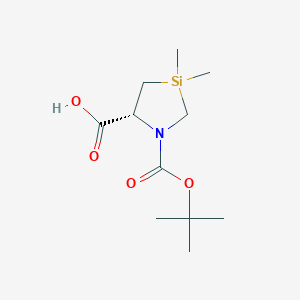

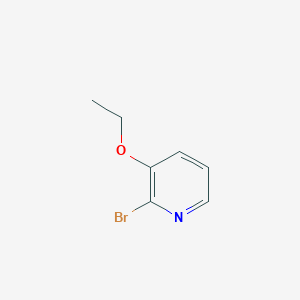

![molecular formula C15H10N2O3 B1278612 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- CAS No. 139157-06-5](/img/structure/B1278612.png)

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-, also known as 4-acetylphenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, is a synthetic compound with a wide range of applications in scientific research. It is an important building block for the synthesis of various compounds and has been used in a variety of studies, including those related to medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Antiviral Activity

5H-Pyrrolo[3,4-b]pyridine derivatives, such as the one synthesized by Rashan et al. (1989), have shown significant antiviral activity against influenza viruses types A and B. This activity was observed at concentrations with no cytotoxic effects on MRC-5 cells in tissue culture, indicating a potential for therapeutic use without harming healthy cells (Rashan et al., 1989).

Antioxidant and DNA Damage Protection

Patel et al. (2014) have synthesized derivatives of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, demonstrating significant inhibitory antioxidant activity and protective effects against DNA damage induced by bleomycin. This suggests potential applications in cancer research and therapies aimed at reducing oxidative stress and protecting DNA integrity (Patel et al., 2014).

Chemoselective Reduction in Synthesis

The work by Goto et al. (1989) on the reduction of 5,7-diones with sodium borohydride in the presence of magnesium ion at 0 °C led to the highly regioselective production of 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones. This process highlights the chemical versatility and potential for precise manipulation in synthetic chemistry, particularly in the creation of specific molecular structures (Goto et al., 1989).

Applications in Organic Electronics

The synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione-based polymer semiconductors, as investigated by Guo et al. (2014), have shown promising applications in organic thin-film transistors. This suggests the potential use of 5H-Pyrrolo[3,4-b]pyridine derivatives in the field of organic electronics, particularly for developing high-performance semiconductors (Guo et al., 2014).

Mechanism of Action

Action Environment

Environmental factors play a role:

- These affect compound stability. Interaction with other drugs or food. Some compounds degrade under light exposure.

Remember, while we’ve explored general concepts, detailed studies are essential to uncover the precise mechanisms of 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione . Researchers continue to unravel its secrets, and perhaps one day, we’ll have a comprehensive understanding! 🧪🔬🌱

Biochemical Analysis

Biochemical Properties

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The interaction with TRKs suggests that 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- may influence signaling pathways that regulate these cellular processes. Additionally, the compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with proteins, potentially affecting their function and stability.

Cellular Effects

The effects of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways . The compound’s impact on gene expression includes the modulation of genes involved in cell cycle regulation and apoptosis. Furthermore, 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to the active sites of enzymes, inhibiting their activity and thereby affecting downstream biochemical pathways . Additionally, the compound can activate certain signaling pathways by binding to receptor proteins, leading to changes in gene expression that promote or inhibit specific cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its activity over extended periods . It is also subject to degradation under certain conditions, which can affect its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression.

Dosage Effects in Animal Models

The effects of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . There are also threshold effects, where a minimum effective dose is required to observe significant biological effects. At high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and organ toxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolic process can lead to the formation of active or inactive metabolites, which can further influence its biological activity. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, the compound can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also affect its overall efficacy and toxicity, with certain tissues showing higher accumulation and sensitivity to its effects.

Subcellular Localization

The subcellular localization of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- plays a crucial role in its activity and function. The compound has been observed to localize to specific organelles, such as the nucleus and mitochondria, where it can interact with key biomolecules . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its ability to modulate cellular processes. The localization of the compound within subcellular structures can also influence its stability and degradation, affecting its overall biological activity.

properties

IUPAC Name |

6-(4-acetylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-9(18)10-4-6-11(7-5-10)17-14(19)12-3-2-8-16-13(12)15(17)20/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPELNMZBEXSMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445816 |

Source

|

| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139157-06-5 |

Source

|

| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

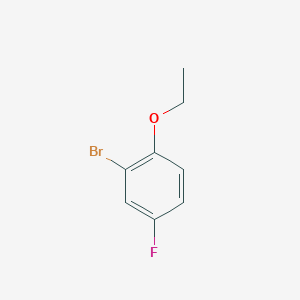

![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)

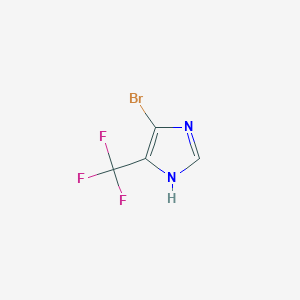

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)